Cas no 24274-48-4 (Cannabidivarin)

Cannabidivarin structure
Cannabidivarin structure
Product Name:Cannabidivarin
CAS No:24274-48-4
Molecular Formula:C19H26O2
Molecular Weight:286.40854
CID:284771
PubChem ID:11601669

Cannabidivarin Properties

Names and Identifiers

    • 1,3-Benzenediol,2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-propyl-
    • CANNABIDIVARIN
    • Cannabidivarin solution
    • Cannabidivarine
    • CBDV solution
    • Cannabidivarol
    • Cannabidivarin (CBDV) 1000 microg/mL in Methanol
    • AKOS030242161
    • 2-((1R,6R)-3-METHYL-6-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YL)-5-PROPYLBENZENE-1,3-DIOL
    • I198VBV98I
    • SCHEMBL2759238
    • 24274-48-4
    • NS00070045
    • CHEBI:182159
    • CANNABIDIVARIN (NFLIS-DRUG)
    • C20217
    • BDBM50532215
    • BC175204
    • Cannabidivarin (CBDV) 100 microg/mL in Methanol
    • CBDV compound
    • 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol
    • 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-propyl-, (1R-trans)-
    • Gwp-42006
    • 2-[(1R, 6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1, 3-diol
    • CBDV
    • DB14050
    • AC-34111
    • DTXSID801019159
    • Cannabidivarin (CBDV), 1mg/ml in Ethanol
    • CBD-V
    • 1,3-BENZENEDIOL, 2-((1R,6R)-3-METHYL-6-(1-METHYLETHENYL)-2-CYCLOHEXEN-1-YL)-5-PROPYL-
    • DTXCID001477175
    • RESORCINOL, 2-P-MENTHA-1,8-DIEN-3-YL-5-PROPYL-
    • GWP42006
    • (1R-trans)-2-(3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-propyl-1,3-benzenediol
    • UNII-I198VBV98I
    • (1'R,2'R)-5'-methyl-2'-(prop-1-en-2-yl)-4-propyl-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol
    • CANNABIDIVARIN [NFLIS-DRUG]
    • FS-6870
    • Cannabidivarin (CBDV)
    • CHEMBL2387742
    • 2-[(1R,6R)-3-METHYL-6-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YL]-5-PROPYLBENZENE-1,3-DIOL
    • InChIKey: REOZWEGFPHTFEI-JKSUJKDBSA-N
    • Inchi: InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1
    • SMILES: OC1C=C(CCC)C=C(C=1[C@]1([H])C=C(C)CC[C@H]1C(=C)C)O

Computed Properties

  • Exact Mass: 286.19338
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 286.193280068 g/mol
  • Heavy Atom Count: 21
  • Complexity: 386
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.4
  • Topological Polar Surface Area: 40.5Ų
  • Molecular Weight: 286.4

Experimental Properties

  • PSA: 40.46
  • Refractive Index: 1.554
  • Boiling Point: 439.4±45.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C
  • Flash Point: Fahrenheit: 48.2 ° f
    Celsius: 9 ° c
  • Color/Form: 1.0 mg/mL in methanol
  • Color/Form: Powder
  • Density: 1.0±0.1 g/cm3

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